molecular formula C22H17N3O3 B3718929 N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B3718929
M. Wt: 371.4 g/mol
InChI Key: XAABVJIUUFRECX-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, followed by acylation with succinic anhydride . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The phenyl and phenoxyacetamide groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like NOS-II, TNF-α, and IMPDH-II, which are involved in inflammatory and immune responses . By modulating these pathways, the compound can exert anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide stands out due to its unique combination of the quinazolinone core with phenyl and phenoxyacetamide groups. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20(14-28-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(27)25-21/h1-13H,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABVJIUUFRECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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